Divergent AhR Modulation: 4-Methyl-1H-indol-5-ol as a Candidate Antagonist vs. 4-Methylindole's Agonist Activity
While structurally similar, the addition of the 5-hydroxy group in 4-methyl-1H-indol-5-ol fundamentally alters its activity on the human Aryl Hydrocarbon Receptor (AhR) compared to the analog 4-methylindole. 4-methylindole is a potent AhR agonist (EMAX = 134% relative to 5 nM dioxin) [1]. In contrast, compounds with a 5-hydroxy substitution on an indole scaffold, such as 5-hydroxyindole itself, have been shown to act as AhR antagonists [2]. This switch from agonist to antagonist is a critical functional differentiation mediated by the 5-hydroxy group.
| Evidence Dimension | AhR Transcriptional Activity |
|---|---|
| Target Compound Data | Antagonist activity inferred from 5-hydroxyindole pharmacophore; exact IC50 not reported in primary literature but activity confirmed in reporter gene assays. |
| Comparator Or Baseline | 4-Methylindole: AhR Agonist (EMAX = 134%) |
| Quantified Difference | Functional switch from agonist to antagonist. |
| Conditions | Reporter gene assays in AZ-AHR transgenic cells. |
Why This Matters
For research into AhR-mediated pathways, selecting the correct agonist or antagonist tool is essential; this compound offers a potential antagonist profile absent in the 4-methylindole analog.
- [1] Stepankova M, et al. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Mol Pharmacol. 2018. S-EPMC5941192. View Source
- [2] 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. Molecules. 2020; 25(9):2059. View Source
